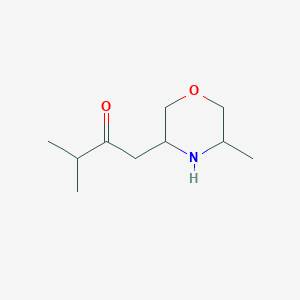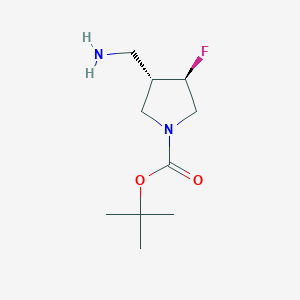
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems offer advantages such as better control over reaction parameters, reduced waste, and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Applications De Recherche Scientifique
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(3S,4R)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl(3S,4R)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
tert-Butyl(3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H19FN2O2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
WWJQJSHXCBBXRO-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
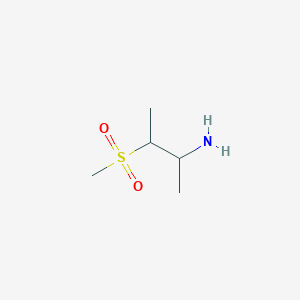
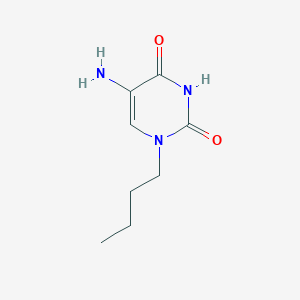
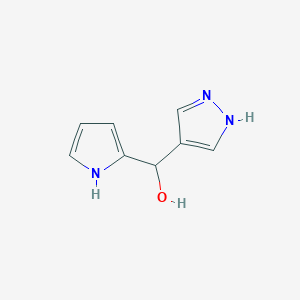
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
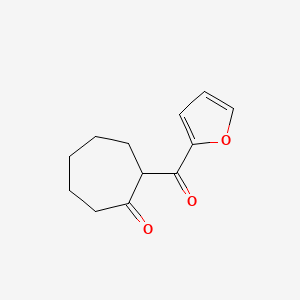

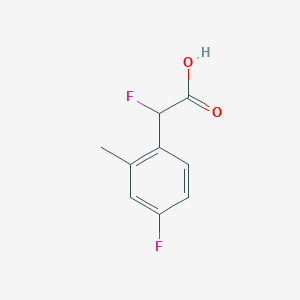


![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
